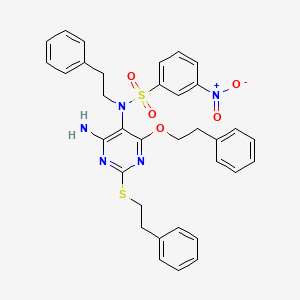
Antiparasitic agent-19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiparasitic agent-19 is a compound used to combat parasitic infections. It belongs to a class of chemicals known for their efficacy against a wide range of parasites, including those causing diseases in humans and animals. This compound is particularly noted for its broad-spectrum activity and relatively low toxicity, making it a valuable tool in both medical and veterinary applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-19 typically involves a multi-step process. One common route includes the reaction of a primary amine with a carboxylic acid derivative under acidic conditions to form an amide. This intermediate is then subjected to cyclization reactions to form the core structure of the compound. The final steps often involve functional group modifications to enhance the antiparasitic activity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure consistency. Quality control measures, including chromatography and spectroscopy, are used to monitor the production process and ensure the final product meets regulatory standards.
化学反应分析
Types of Reactions
Antiparasitic agent-19 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen gas under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
科学研究应用
Antiparasitic agent-19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research on parasite biology and the development of new antiparasitic therapies.
Medicine: Investigated for its potential to treat various parasitic infections, including those caused by protozoa and helminths.
Industry: Utilized in the development of veterinary medicines and agricultural products to control parasitic infestations in livestock and crops.
作用机制
The mechanism of action of Antiparasitic agent-19 involves the inhibition of key enzymes and pathways essential for parasite survival. It targets specific molecular structures within the parasite, disrupting cellular processes such as energy production, protein synthesis, and cell division. This leads to the eventual death of the parasite and the resolution of the infection.
相似化合物的比较
Similar Compounds
Ivermectin: A well-known antiparasitic agent with a broad spectrum of activity.
Albendazole: Used to treat a variety of parasitic worm infestations.
Praziquantel: Effective against schistosomiasis and other parasitic worm infections.
Uniqueness
Antiparasitic agent-19 is unique in its specific molecular structure, which allows for targeted action against a wide range of parasites with minimal toxicity to the host. Its broad-spectrum activity and relatively low incidence of resistance make it a valuable addition to the arsenal of antiparasitic agents.
属性
分子式 |
C34H33N5O5S2 |
|---|---|
分子量 |
655.8 g/mol |
IUPAC 名称 |
N-[4-amino-6-(2-phenylethoxy)-2-(2-phenylethylsulfanyl)pyrimidin-5-yl]-3-nitro-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C34H33N5O5S2/c35-32-31(38(22-19-26-11-4-1-5-12-26)46(42,43)30-18-10-17-29(25-30)39(40)41)33(44-23-20-27-13-6-2-7-14-27)37-34(36-32)45-24-21-28-15-8-3-9-16-28/h1-18,25H,19-24H2,(H2,35,36,37) |
InChI 键 |
QWAKNJPHVUJCRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN(C2=C(N=C(N=C2OCCC3=CC=CC=C3)SCCC4=CC=CC=C4)N)S(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















